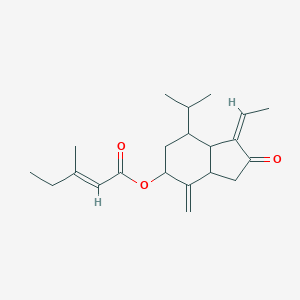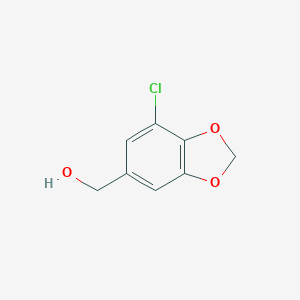
Cyclocommunol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
Cyclocommunol has been identified as having significant anti-tumor activity . It inhibits the growth of human hepatoma and gastric cancer cells with IC50 values between 16 and 80 µM . This suggests its potential use in cancer treatment, particularly for liver and stomach cancers.
Antiplatelet Activity
This compound also exhibits strong inhibition of arachidonic acid (AA)- and collagen-induced platelet aggregation . This indicates its possible application in preventing blood clots, which is crucial for cardiovascular health.
Antityrosinase Activity
Cyclocommunol has been noted for its antityrosinase activities . Tyrosinase is an enzyme involved in melanin production, and inhibitors are sought after for cosmetic applications to reduce hyperpigmentation.
Cytotoxicity Against Carcinoma Cell Lines
It shows cytotoxicity against various carcinoma cell lines, including hepatocellular carcinoma (SMMC-7721) and gastric carcinoma (BGC-823 and SGC-7901) . This cytotoxicity is valuable for developing chemotherapeutic agents.
Mécanisme D'action
Cyclocommunol is a prenylflavonoid that has been isolated from breadfruit . It has been shown to exhibit antityrosinase and antiplatelet activities , and has demonstrated significant anti-tumor activity .
Target of Action
Cyclocommunol primarily targets cancer cells, specifically human hepatoma and gastric cancer cells . It has also shown a proapoptotic effect on oral squamous cell carcinoma (OSCC) .
Mode of Action
Cyclocommunol interacts with its targets by inhibiting their growth . It exerts its anti-tumor activity by inducing apoptosis, a process of programmed cell death . This leads to a decrease in the viability of the targeted cancer cells .
Biochemical Pathways
Cyclocommunol affects multiple biochemical pathways. It has been found to down-regulate the phosphorylation/expression of Akt/mTOR and Mcl-1 . This is accompanied by the generation of reactive oxygen species and the induction of autophagy .
Result of Action
The result of Cyclocommunol’s action is a decrease in the viability of targeted cancer cells . This occurs in a caspase-dependent apoptotic manner . In addition, Cyclocommunol has been shown to have a proapoptotic effect on OSCC .
Propriétés
IUPAC Name |
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPAPHWKVLGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317731 | |
| Record name | Cyclocommunol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cyclocommunol | |
CAS RN |
145643-96-5 | |
| Record name | Cyclocommunol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145643-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclocommunol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
| Record name | Cyclocommunol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Cyclocommunol?
A1: Cyclocommunol has demonstrated several biological activities in scientific studies, including:
- Anti-inflammatory activity: Cyclocommunol exhibits anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) production, suggesting potential cyclooxygenase-2 (COX-2) inhibitory activity. [, ]
- Anti-cancer activity: In vitro studies have shown that Cyclocommunol exhibits potent inhibitory effects against human cancer cell lines, including PLC/PRF/5, KB, SMMC-7721, BGC-823, and SGC-7901. [, , ] This suggests its potential as an anti-cancer agent, though further research is needed.
- Antidiabetic activity: While not as potent as other compounds isolated from the same source, Cyclocommunol showed moderate antidiabetic activity through the inhibition of the α-glucosidase enzyme. []
Q2: What is the structure of Cyclocommunol and what is its molecular formula and weight?
A2: Cyclocommunol is a prenylated flavonoid. Its structure consists of a flavonoid core with a prenyl group attached.
Q3: From what natural sources can Cyclocommunol be isolated?
A3: Cyclocommunol has been isolated from several plant species, including:
- Artocarpus integer var. silvestris (bark) []
- Artocarpus altilis []
- Artocarpus champeden []
- Morus nigra (bark) [, ]
- Morus alba []
- Artocarpus tonkinensis (roots) []
Q4: What is known about the structure-activity relationship (SAR) of Cyclocommunol and its analogues?
A4: While limited specific information is available on the SAR of Cyclocommunol itself, studies on related γ-pyrone compounds, particularly xanthones, provide some insights []:
Q5: Are there any studies investigating the mechanism of action of Cyclocommunol in inducing apoptosis in cancer cells?
A5: Yes, one study has shown that Cyclocommunol induces apoptosis in human oral squamous cell carcinoma cells, at least partially, through a mechanism involving Mcl-1. [] Mcl-1 is an anti-apoptotic protein, and its downregulation can promote apoptosis. This suggests that Cyclocommunol may exert its anti-cancer effects by modulating apoptotic pathways in cancer cells.
Q6: What analytical methods are commonly used to identify and quantify Cyclocommunol?
A6: Researchers utilize various spectroscopic and chromatographic techniques to identify and quantify Cyclocommunol:
- Spectroscopic methods: UV, IR, MS, 1D-NMR, and 2D-NMR are employed for structural elucidation and characterization. [, ]
- Chromatographic techniques: Column chromatography (silica gel, LH-20) and preparative HPLC are used for the isolation and purification of Cyclocommunol from natural sources. [, ]
Q7: What is the historical context of Cyclocommunol research?
A7: While pinpointing the exact discovery date of Cyclocommunol is difficult, research on this compound and its related γ-pyrones has been ongoing for several decades. Early studies focused on isolating and characterizing these compounds from natural sources like the Morus and Artocarpus species. [] Over time, research interest expanded to investigating their biological activities, including anti-cancer [, ], anti-inflammatory [], and antidiabetic effects []. This growing body of research highlights the potential therapeutic applications of Cyclocommunol and its analogues, prompting further investigation into their mechanisms of action and possible development into novel drug leads.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




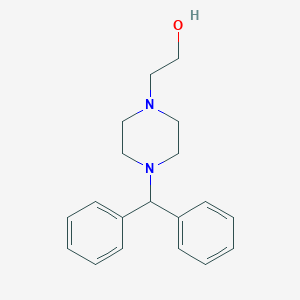

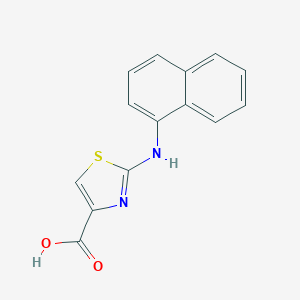
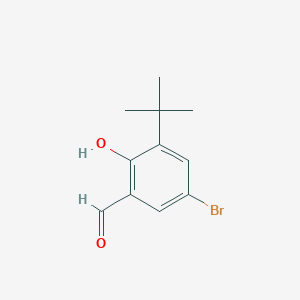

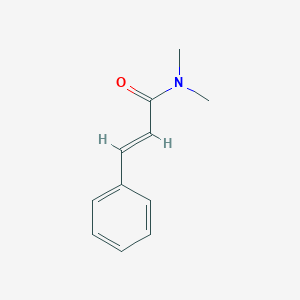
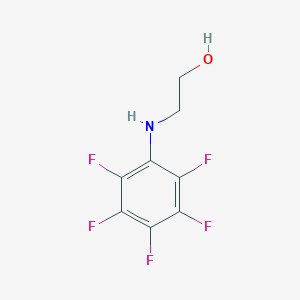
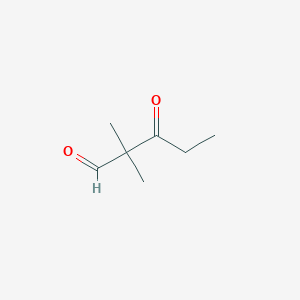
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
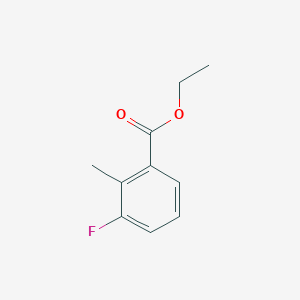
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
